molecular formula C4H8Br2 B042614 2,3-Dibromobutane CAS No. 598-71-0

2,3-Dibromobutane

Cat. No.: B042614
CAS No.: 598-71-0
M. Wt: 215.91 g/mol
InChI Key: BXXWFOGWXLJPPA-UHFFFAOYSA-N
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Description

2,3-Dibromobutane is an organic compound with the molecular formula C4H8Br2. It is a dibromo derivative of butane, where two bromine atoms are attached to the second and third carbon atoms of the butane chain. This compound exists in different stereoisomeric forms, including meso and racemic mixtures. It is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications.

Preparation Methods

2,3-Dibromobutane can be synthesized through the bromination of butene. The reaction involves the addition of bromine (Br2) to 2-butene in the presence of an inert solvent like carbon tetrachloride (CCl4). The reaction proceeds via an anti-addition mechanism, resulting in the formation of this compound. The reaction conditions typically involve room temperature and a controlled addition of bromine to avoid over-bromination.

Chemical Reactions Analysis

2,3-Dibromobutane undergoes several types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-), resulting in the formation of 2,3-butanediol.

    Elimination Reactions: In the presence of a strong base like potassium tert-butoxide, this compound can undergo elimination reactions to form butadiene.

    Reduction Reactions: It can be reduced to butane using reducing agents like zinc and hydrochloric acid.

Scientific Research Applications

2,3-Dibromobutane is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds.

    Stereochemistry Studies: Due to its stereoisomeric forms, it is used in studies related to stereochemistry and chiral molecules.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-dibromobutane in chemical reactions involves the formation of a cyclic bromonium ion intermediate during the addition of bromine to butene. This intermediate is then attacked by a nucleophile, leading to the formation of the final product. The stereochemistry of the product is determined by the anti-addition mechanism, resulting in the formation of trans products.

Comparison with Similar Compounds

2,3-Dibromobutane can be compared with other dibromoalkanes such as 1,2-dibromobutane and 1,4-dibromobutane. Unlike 1,2-dibromobutane, which has bromine atoms on adjacent carbon atoms, this compound has bromine atoms on the second and third carbon atoms, leading to different chemical reactivity and stereochemistry. Additionally, 1,4-dibromobutane has bromine atoms on the terminal carbon atoms, resulting in different physical and chemical properties.

Similar compounds include:

  • 1,2-Dibromobutane
  • 1,4-Dibromobutane
  • 2,2-Dibromobutane

These compounds differ in the position of the bromine atoms, which affects their reactivity and applications.

Properties

IUPAC Name

2,3-dibromobutane
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InChI

InChI=1S/C4H8Br2/c1-3(5)4(2)6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BXXWFOGWXLJPPA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)Br)Br
Source PubChem
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Molecular Formula

C4H8Br2
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DSSTOX Substance ID

DTXSID70871128
Record name Butane, 2,3-dibromo-
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Molecular Weight

215.91 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Butane, 2,3-dibromo-
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Vapor Pressure

3.8 [mmHg]
Record name 2,3-Dibromobutane
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CAS No.

5408-86-6, 598-71-0, 5780-13-2
Record name 2,3-Dibromobutane
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Record name Butane, 2,3-dibromo-, (R*,R*)-(+-)-
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Record name erythro-2,3-Dibromobutane
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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